6-Aminonicotinic acid dihydrate

Description

Contextualization within Pyridinecarboxylic Acid Chemistry

6-Aminonicotinic acid dihydrate belongs to the broader class of pyridinecarboxylic acids. ontosight.ai These are organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group gives these molecules amphoteric properties.

The position of the amino and carboxylic acid groups on the pyridine ring in 6-aminonicotinic acid influences its chemical reactivity and properties. Specifically, it is a derivative of nicotinic acid (pyridine-3-carboxylic acid), a well-known member of the pyridinecarboxylic acid family and a form of vitamin B3. ontosight.ai The addition of an amino group at the 6-position alters the electron distribution within the pyridine ring, which can affect its reactivity in various chemical transformations. ontosight.ai

Structural Characteristics and Hydration State of this compound

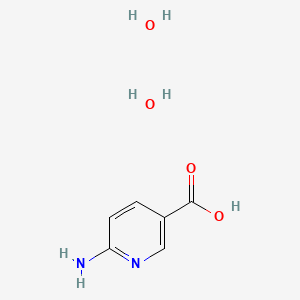

The chemical structure of this compound consists of a pyridine ring with an amino group (-NH2) at the 6-position and a carboxylic acid group (-COOH) at the 3-position. ontosight.ai The "dihydrate" designation signifies that two water molecules are associated with each molecule of 6-aminonicotinic acid. ontosight.ai This association with water molecules is a crucial aspect of its solid-state structure and can influence its physical properties such as melting point, solubility, and stability. ontosight.ai The molecular formula of the dihydrate form is C6H10N2O4. nih.gov

The presence of hydrogen bonding is a key feature of the crystal structure. Extensive hydrogen bonding exists between the 6-aminonicotinic acid molecules and the water molecules, as well as between the molecules themselves, creating a stable crystalline lattice. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2O4 nih.gov |

| Molecular Weight | 174.15 g/mol nih.govfda.gov |

| IUPAC Name | 6-aminopyridine-3-carboxylic acid;dihydrate nih.gov |

| CAS Number | 6533-40-0 nih.govdrugfuture.com |

| Synonyms | 3-Pyridinecarboxylic acid, 6-amino-, dihydrate; Nicotinic acid, 6-amino-, dihydrate ontosight.aidrugfuture.com |

Note: Data sourced from public chemical databases.

Significance as a Foundational Chemical Entity in Organic Synthesis

6-Aminonicotinic acid serves as a versatile building block in organic synthesis. chemicalbook.comchemimpex.com Its bifunctional nature, with both a nucleophilic amino group and a carboxylic acid group, allows for a variety of chemical modifications. ontosight.aichemimpex.com

Researchers have utilized 6-aminonicotinic acid as a starting material or intermediate for the synthesis of more complex molecules. chemicalbook.com For instance, the carboxylic acid group can be esterified, and the amino group can participate in reactions to form amides or be a site for further functionalization. prepchem.comgoogle.comgoogle.com One documented synthesis involves the hydrolysis of ethyl 6-aminonicotinate to yield 6-aminonicotinic acid. chemicalbook.com Another approach is the electrochemical reduction of 2-amino-5-bromopyridine (B118841) or 2-amino-5-chloropyridine (B124133) in the presence of carbon dioxide, which can produce 6-aminonicotinic acid with yields between 48% and 82% under specific conditions. researchgate.net

Its utility extends to the production of various esters, such as the nicotinyl ester of 6-aminonicotinic acid, which has been synthesized by reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide. google.comgoogle.com

Overview of Current Research Trajectories and Multidisciplinary Relevance

Current research on 6-aminonicotinic acid and its derivatives spans several disciplines, highlighting its multidisciplinary relevance. ontosight.ai

In medicinal chemistry, derivatives of 6-aminonicotinic acid have been investigated for their potential biological activities. ontosight.ai For example, esters of 6-aminonicotinic acid have been synthesized and studied as potential agents in cancer therapy. nih.gov Specifically, certain esters were designed as precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in cancer cell metabolism. nih.gov These studies demonstrate the compound's role as a scaffold for developing new therapeutic agents. chemimpex.comnih.gov

In materials science, the ability of 6-aminonicotinic acid to act as a bifunctional ligand has been explored in the construction of coordination polymers and metal-organic frameworks (MOFs) with various metal ions like Zn(II), Mn(II), Co(II), Cd(II), Ca(II), and Sr(II). researchgate.net The formation of salts, such as its hydrochloride, has also been a subject of structural studies. researchgate.netresearchgate.net

Furthermore, research continues to explore new synthetic methodologies for 6-aminonicotinic acid and its derivatives, aiming for more efficient and environmentally friendly processes. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

6533-40-0 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

6-aminopyridine-3-carboxylic acid;dihydrate |

InChI |

InChI=1S/C6H6N2O2.2H2O/c7-5-2-1-4(3-8-5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H2 |

InChI Key |

VWGQQEAGAVJJEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Aminonicotinic Acid Dihydrate

Established Synthetic Pathways for 6-Aminonicotinic Acid

The preparation of 6-aminonicotinic acid can be achieved through several reliable methods, primarily involving the hydrolysis of ester precursors and the formation of alkali salts for subsequent reactions.

Hydrolysis Reactions of Aminonicotinate Esters

A primary route to 6-aminonicotinic acid is through the hydrolysis of its corresponding esters, such as ethyl 6-aminonicotinate or methyl 6-aminonicotinate. chemicalbook.comnih.gov This process, known as saponification, is typically conducted under basic conditions.

For instance, ethyl 6-aminonicotinate can be dissolved in a mixture of methanol (B129727) and a sodium hydroxide (B78521) solution in water. The reaction mixture is stirred at room temperature for an extended period, typically around 18 hours, to ensure complete hydrolysis. chemicalbook.com Following the reaction, the methanol is removed under vacuum, and the remaining aqueous solution is acidified, usually with hydrochloric acid, to a pH of about 3. This acidification protonates the carboxylate, causing the 6-aminonicotinic acid to precipitate out of the solution as a solid. chemicalbook.com The product is then isolated by filtration or centrifugation, washed with water, and dried. chemicalbook.com While effective, the reported yield for this specific method can be modest, around 33%. chemicalbook.com

An alternative starting material is 6-aminonicotinamide (B1662401), which can be hydrolyzed using a strong acid like 85% phosphoric acid at an elevated temperature of 100°C for 8 hours. Upon cooling and dilution with ice water, the 6-aminonicotinic acid precipitates as its phosphoric salt. google.com

Alkali Salt Formation and Subsequent Derivatization

The formation of alkali metal salts of 6-aminonicotinic acid is a key step in many of its derivatization reactions, particularly for ester synthesis. google.comgoogle.com The reaction involves treating 6-aminonicotinic acid with an alkali carbonate, such as sodium carbonate or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. google.comgoogle.com This deprotonates the carboxylic acid, forming the more reactive alkali salt. google.comgoogle.com

This salt can then be reacted in situ with various electrophiles. For example, the nicotinyl ester of 6-aminonicotinic acid is produced by reacting the sodium or potassium salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in DMF at high temperatures. google.comgoogle.com Similarly, reacting the potassium salt with 2-chloroethyldiethyl amine has also been explored. google.com

Optimization of Reaction Conditions and Solvent Impact on Synthesis Yields

The efficiency of synthesizing 6-aminonicotinic acid and its derivatives is highly dependent on the reaction conditions, including temperature, solvent, and catalysts.

In the synthesis of the nicotinyl ester of 6-aminonicotinic acid via its alkali salt, temperature plays a crucial role in the reaction yield. For the reaction of the sodium salt with 3-chloromethylpyridine hydrochloride, carrying out the reaction at 80°C results in a 48.09% yield, while increasing the temperature to 100°C boosts the yield significantly to 68.43%. google.com

The choice of solvent is also critical. Dimethylformamide (DMF) is a commonly used solvent for the formation of the alkali salt and subsequent esterification, proving effective where other conditions fail. google.comgoogle.com For instance, the reaction between the potassium salt of 6-aminonicotinic acid and 3-chloromethylpyridine without a solvent resulted in the formation of an intractable tar with no yield of the desired ester. google.com In contrast, conducting the reaction in DMF provides a viable pathway to the product. google.com

Electrochemical methods offer a "green" alternative for the synthesis of 6-aminonicotinic acid. The electrochemical reduction of 2-amino-5-bromopyridine (B118841) in the presence of carbon dioxide has been investigated. researchgate.net The choice of solvent and electrode material significantly impacts the outcome. Using a silver cathode in DMF leads to good yields of 6-aminonicotinic acid (48–82%), whereas in acetonitrile (B52724) (CH3CN), the main product is 2-aminopyridine (B139424) with yields greater than 80%. researchgate.net The silver electrode demonstrates a notable electrocatalytic effect, allowing the reduction to occur at a much more positive potential compared to other electrodes like glassy carbon, mercury, or platinum. researchgate.netunipd.it

Table 1: Effect of Temperature on the Yield of Nicotinyl Ester of 6-Aminonicotinic Acid

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium salt of 6-aminonicotinic acid + 3-chloromethylpyridine hydrochloride | DMF | 80 | 48.09 | google.com |

| Sodium salt of 6-aminonicotinic acid + 3-chloromethylpyridine hydrochloride | DMF | 100 | 68.43 | google.com |

Advanced Derivatization Strategies and Analog Synthesis

6-Aminonicotinic acid serves as a versatile building block for the synthesis of a variety of analogs through modifications of its carboxylic acid and amino groups.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of 6-aminonicotinic acid can be readily esterified to produce a range of esters, including methyl, ethyl, and tert-butyl esters. google.com A common method for synthesizing the ethyl ester involves reacting 6-aminonicotinic acid with anhydrous ethanol (B145695) in the presence of thionyl chloride. google.comprepchem.com The reaction is initially cooled with an ice bath during the addition of thionyl chloride and then heated to 80°C for several hours. prepchem.com The use of N,N-dimethylformamide (DMF) can help dissolve any unreacted starting material. prepchem.com This process has been reported to yield 6-aminonicotinic acid ethyl ester with a high yield of 82%. google.com

A series of acyloxymethyl and alkoxycarbonyloxymethyl esters have also been synthesized from 6-aminonicotinic acid. nih.gov This is achieved through a one-step, base-mediated reaction with the corresponding chloride compounds in DMF, with yields ranging from 23% to 89%. nih.gov

Table 2: Synthesis of 6-Aminonicotinic Acid Esters

| Ester Type | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl ester | Anhydrous ethanol, Thionyl chloride | - | 82 | google.com |

| Acyloxymethyl and Alkoxycarbonyloxymethyl esters | Corresponding chlorides, K2CO3 | DMF | 23-89 | nih.gov |

Condensation Reactions for Heterocyclic Ring Formation

The bifunctional nature of 6-aminonicotinic acid, with its amino and carboxylic acid groups, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Condensation reactions are a key strategy for constructing these complex ring structures. mdpi.com

For example, 2-aminonicotinic acid derivatives can undergo intramolecular cyclization to form 1,8-naphthyridin-2-ones. researchgate.net In one instance, the phenylamide of 2-aminonicotinic acid was prepared and subsequently treated with sodium hydride and allyl bromide, followed by aniline, to create a precursor for cyclization. researchgate.net

The use of orthoesters in condensation reactions with amino-substituted nicotinic acids is another powerful tool for heterocycle synthesis. semanticscholar.org These reactions can lead to the formation of various fused ring systems, and the reaction pathway can sometimes be influenced by the electronic nature of the pyridine (B92270) ring. semanticscholar.org

Synthesis of Nicotinyl Esters from 6-Aminonicotinic Acid

The esterification of 6-aminonicotinic acid has been accomplished through several synthetic routes, with a notable focus on the production of its nicotinyl ester. A specific and high-yield method has been developed that circumvents the challenges associated with standard Fischer esterification, where the use of hydrogen chloride gas could react with the nicotinyl alcohol to form an unworkable mass. google.comgoogle.com

The preferred industrial method involves a two-step process in a single pot. google.comgoogle.com First, 6-aminonicotinic acid is reacted with an alkali carbonate, such as sodium carbonate or potassium carbonate, in dimethylformamide (DMF) at an elevated temperature. This reaction forms the corresponding alkali salt of 6-aminonicotinic acid. In the second step, this salt is reacted with 3-chloromethylpyridine hydrochloride, also in DMF and at high temperatures, to yield the nicotinyl ester of 6-aminonicotinic acid. google.comgoogle.comjustia.com The reaction temperature is a critical parameter influencing the final yield of the product. google.com

Table 1: Effect of Temperature on the Yield of 6-Aminonicotinic Acid Nicotinyl Ester

| Reaction Temperature (°C) | Yield (%) |

|---|---|

| 80 | 48.09 |

| 120 | 64.75 |

| 140 | 61.64 |

Data sourced from patent literature describing the synthesis via the sodium salt of 6-aminonicotinic acid and 3-chloromethylpyridine hydrochloride in DMF. google.com

Other esters of 6-aminonicotinic acid have also been synthesized. For instance, the methyl ester can be prepared by reacting the parent acid with aqueous hydrogen chloride in methanol under reflux. georganics.sk The ethyl ester synthesis has been achieved by treating 6-aminonicotinic acid with thionyl chloride in anhydrous ethanol, followed by neutralization with potassium hydroxide to precipitate the product. prepchem.com Furthermore, a series of acyloxymethyl and alkoxycarbonyloxymethyl esters have been synthesized through a one-step, base-mediated reaction between 6-aminonicotinic acid and various corresponding chlorides, with reported yields ranging from 23% to 89%. nih.govacs.org

Generation of Nitrogen-Containing Derivatives

The reactivity of the amino group and the pyridine ring of 6-aminonicotinic acid allows for the generation of a variety of more complex nitrogen-containing derivatives. ontosight.ai These transformations are key to creating novel molecular scaffolds for various applications.

One significant class of derivatives is formed through reactions involving the amino group to create amides. ontosight.ai For example, the potential for carbamoylation of 6-aminonicotinic acid has been noted as a pathway to N-substituted derivatives. vulcanchem.com

A more complex synthesis involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of an ammonium (B1175870) salt catalyst. This multi-component reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates. nih.gov The process is believed to proceed through several intermediates, including acyclic condensation products that cyclize into a pyranimine, which then reacts with ammonia (B1221849) from the reaction medium before a final cyclization step to yield the 2-aminonicotinic acid derivatives. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms behind the transformations of 6-aminonicotinic acid is crucial for optimizing reaction conditions and designing new synthetic pathways.

Proposed Pathways for Nucleophilic Substitutions

Nucleophilic substitution is a fundamental reaction type for 6-aminonicotinic acid and its derivatives. The synthesis of the nicotinyl ester of 6-aminonicotinic acid provides a clear example. google.comgoogle.com The mechanism involves two key stages:

Nucleophile Formation : An initial acid-base reaction occurs where the alkali carbonate deprotonates the carboxylic acid group of 6-aminonicotinic acid, forming a carboxylate anion. This anion is a potent nucleophile.

Nucleophilic Attack : The carboxylate anion then attacks the electrophilic carbon of 3-chloromethylpyridine. This is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom bearing the chlorine leaving group. organic-chemistry.orgucsd.edu The reaction proceeds via a backside attack, leading to the formation of the ester bond and the displacement of the chloride ion. organic-chemistry.org

In other contexts, such as the hydrolysis of its esters, 6-aminonicotinic acid derivatives undergo nucleophilic acyl substitution, where a nucleophile like a hydroxide ion attacks the carbonyl carbon of the ester. The amino group on the pyridine ring can also participate in or influence substitution reactions, leading to various substituted pyridine products.

Mechanistic studies of related aminonicotinic acids have shown that while the free bases exist in the amino form, their corresponding hydrochlorides and 1-substituted pyridinium (B92312) derivatives exist in the imino form. cas.cz This tautomeric shift upon salt formation can significantly influence the reactivity and electronic properties of the molecule during subsequent reactions.

Acid-Catalyzed Reactions and Dehydration Mechanisms

Acid catalysis is employed in several synthetic transformations of 6-aminonicotinic acid, most notably in esterification reactions. The synthesis of methyl 6-aminonicotinate in methanol with hydrogen chloride as a catalyst follows the Fischer esterification mechanism. georganics.sk The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, regenerating the catalyst and forming the ester.

The subject compound, 6-aminonicotinic acid dihydrate, contains two molecules of water within its crystal structure. nih.gov The removal of this water is a critical consideration. The high temperature required for dehydration suggests a high thermal stability of the hydrate, indicating that the water molecules are strongly bound within the crystal lattice. acs.org The mechanism of dehydration for crystalline hydrates is a solid-state transformation. This process can be investigated using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net Upon heating, the dihydrate loses its water molecules to form the anhydrous form. This transformation can sometimes occur while preserving the original crystal shape, a phenomenon known as pseudomorphosis. acs.org The strong intermolecular interactions, potentially involving "water wires" that connect different parts of the molecule or adjacent molecules through hydrogen bonds, must be overcome for dehydration to occur. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Aminonicotinic Acid Dihydrate

Crystallographic Investigations and Solid-State Chemistry

Crystallographic studies provide a definitive map of the atomic arrangement within a crystal lattice. For 6-aminonicotinic acid dihydrate, these investigations are crucial for understanding its stability, solubility, and potential for polymorphism.

| Compound | Hydrogen Bond Types | Supramolecular Motif |

|---|---|---|

| 6-Aminonicotinic acid hydrochloride | N-H···Cl, O-H···Cl | Sheets |

| Bis(6-aminonicotinium) sulfate (B86663) trihydrate | N-H···O, O-H···O, C-H···O | 3D Network with sulfate-water sheets |

Examination of Water-Mediated Structural Rearrangements

The water molecules within the crystal lattice of this compound are not static components but can mediate significant structural transformations. nih.gov The introduction of water can induce a phase transition in the molecular assembly by selectively weakening existing C-H···O hydrogen bonds between 6-aminonicotinic acid molecules and forming new O-H···O hydrogen bonds with the water molecules. nih.govresearchgate.net This rearrangement is a dynamic process, and subsequent thermal treatment can lead to different phase transitions, influenced by the initial water-induced formation of N-H···O hydrogen bonds. nih.govresearchgate.net This highlights the critical role of hydration in controlling the nanostructure of organic molecules. nih.gov The stability of hydrates is a key consideration, as changes in humidity can lead to dehydration or rehydration, potentially altering the physical properties of the material. acs.org

Single Crystal X-ray Diffraction Studies of Related Compounds

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. creative-biostructure.comuol.de While a specific SC-XRD study for the dihydrate form was not detailed in the provided results, the structures of several related compounds have been elucidated, providing valuable insights. For example, the crystal structure of 6-aminonicotinic acid hydrochloride was determined by SC-XRD, revealing its sheet-like packing. researchgate.netugr.es Similarly, the structures of various salts, including the bromide, nitrate, and dihydrogen phosphate (B84403), have been characterized, all based on the monoprotonated cation of 6-aminonicotinic acid. researchgate.net The study of a cadmium(II) metal-organic framework with 6-aminonicotinic acid as a ligand also utilized SC-XRD to identify its complex 3D structure with right- or left-handed helices. rsc.org These studies collectively demonstrate the utility of SC-XRD in understanding the intricate packing and bonding within this family of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H7IN2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.3654(2) |

| b (Å) | 8.0312(2) |

| c (Å) | 12.7668(3) |

| β (°) | 107.825(1) |

| Volume (ų) | 914.16(4) |

Advanced Vibrational and Electronic Spectroscopy

Vibrational spectroscopy provides a complementary perspective to crystallographic methods by probing the energetic landscape of molecular motions. These techniques are highly sensitive to the local chemical environment and intermolecular interactions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a detailed assignment of the observed vibrational modes. nih.govresearchgate.net For example, in the study of 6-chloronicotinic acid, DFT calculations were used to identify the most stable conformer and to assign the vibrational spectra. researchgate.net Similarly, for 6-aminopenicillanic acid, quantum mechanical calculations showed good agreement with experimental FT-IR and FT-Raman data, allowing for a detailed interpretation of the spectra. nih.gov These combined experimental and theoretical approaches provide a robust framework for understanding the vibrational dynamics of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching | 3200-3400 | Amino group |

| O-H stretching | 2500-3300 (broad) | Carboxylic acid |

| C=O stretching | 1680-1750 | Carboxylic acid |

| C=C, C=N stretching | 1400-1600 | Pyridine (B92270) ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgtechnologynetworks.com The wavelength of light absorbed corresponds to the energy difference between these electronic states and is characteristic of the molecule's structure, particularly the presence of chromophores. A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the group of atoms that absorb light in the UV-Vis range.

For this compound, the pyridine ring and the carboxylic acid group constitute the primary chromophore. The electronic transitions observed in the UV-Vis spectrum are typically of the n → π* and π → π* types. The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

The UV-Vis spectrum of a compound like this compound will exhibit absorption bands at specific wavelengths, with the intensity of the absorption being proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law. upi.edu The position and intensity of these bands can be influenced by factors such as the solvent polarity and the pH of the solution, which can alter the electronic environment of the chromophore. For instance, protonation of the amino group or the pyridine nitrogen can lead to shifts in the absorption maxima (λmax).

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. | < 200 |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ anti-bonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 200 - 500 |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | 250 - 600 |

This table provides a generalized overview of electronic transitions and their typical wavelength ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of molecules in solution. alfa-chemistry.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which behave like tiny magnets. alfa-chemistry.com When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The application of a radiofrequency pulse can cause the nuclei to transition from the lower to the higher energy state, and the energy absorbed is detected. alfa-chemistry.com

The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This makes NMR an excellent tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR spectroscopy would provide information about the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The protons on the pyridine ring, the amino group, and the carboxylic acid group would each have characteristic chemical shifts.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring and the carboxyl group would be indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural elucidation. COSY experiments reveal which protons are coupled to each other, helping to establish the connectivity of the proton network. HSQC experiments correlate proton signals with the signals of the directly attached carbon atoms, providing a definitive assignment of the ¹H and ¹³C resonances. These advanced NMR methods are invaluable for unambiguously confirming the molecular structure of this compound in solution. dp.tech

Table 2: Generalized ¹H and ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Approximate ¹H Chemical Shift (δ, ppm) | Approximate ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 160 - 185 |

| Aromatic (Pyridine Ring) | 6.5 - 9.0 | 120 - 150 |

| Amine (-NH₂) | 1.0 - 5.0 (variable) | 30 - 50 |

This table provides generalized chemical shift ranges. Actual values for this compound will be specific to its structure.

Terahertz (THz) Spectroscopy for Intermolecular Vibrations and Polymorphism

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is a valuable tool for probing low-frequency molecular vibrations. nih.gov These vibrations often involve the collective motion of atoms and are particularly sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net This makes THz spectroscopy an effective technique for studying the crystalline structure and polymorphism of solid-state materials. mdpi.com

In the context of this compound, the crystal lattice is held together by a network of hydrogen bonds involving the carboxylic acid group, the amino group, the pyridine nitrogen, and the water molecules of hydration. THz spectroscopy can directly probe the vibrational modes associated with these hydrogen bonds. nih.gov The absorption peaks in the THz spectrum correspond to the resonant frequencies of these intermolecular vibrations. mdpi.com

The study of these low-frequency modes provides a unique fingerprint of the crystalline form. mdpi.com Different polymorphic forms of a compound, which have different crystal packing and hydrogen bonding networks, will exhibit distinct THz spectra. Therefore, THz spectroscopy can be used to identify and characterize different polymorphs of this compound, which may have different physical properties such as solubility and stability.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental THz spectroscopy to simulate the vibrational modes and aid in their assignment. researchgate.netmdpi.com This combination of experimental and theoretical approaches provides a detailed understanding of the intermolecular forces that govern the solid-state structure of this compound.

Table 3: General Frequency Ranges for Molecular Vibrations

| Vibrational Motion | Typical Frequency Range (THz) |

| Intramolecular Vibrations (e.g., C-H stretch) | 30 - 120 |

| Intermolecular Vibrations (e.g., Hydrogen Bond Stretch) | 0.1 - 10 |

| Lattice Vibrations (Phonons) | < 3 |

This table provides a general overview of the frequency ranges for different types of molecular vibrations.

Chromatographic and Mass Spectrometric Analytical Techniques

Chromatographic and mass spectrometric techniques are fundamental tools for the separation, identification, and quantification of chemical compounds. For a substance like this compound, these methods are crucial for purity assessment and characterization.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a primary technique for separating 6-aminonicotinic acid from related substances and impurities. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). Due to the polar nature of 6-aminonicotinic acid, reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

To enhance retention and improve chromatographic peak shape for polar compounds like amino acids, derivatization is often employed. nih.gov A derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be reacted with the amino group of 6-aminonicotinic acid to form a more hydrophobic derivative that is better retained on a reversed-phase column. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation method (e.g., LC-MS), it provides a high degree of selectivity and sensitivity for the detection and identification of compounds. In LC-MS analysis of this compound, the compound would first be ionized, typically using electrospray ionization (ESI), and then the m/z of the resulting ions would be measured. The accurate mass measurement provided by high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) further enhances the structural characterization capabilities. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 6-aminonicotinic acid) is selected and then fragmented. The resulting fragment ions provide valuable structural information, creating a characteristic fragmentation pattern that can be used for definitive identification. For example, the fragmentation of the 6-aminonicotinic acid ion might involve the loss of water, carbon dioxide, or other small neutral molecules, providing clues about its structure.

Computational Chemistry and Molecular Modeling of 6 Aminonicotinic Acid Dihydrate

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 6-aminonicotinic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

DFT methods are widely employed for this purpose due to their favorable balance of accuracy and computational cost. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or a correlation-consistent basis set. nih.govresearchgate.net The process starts with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom until the energy gradients are minimized, indicating a stable equilibrium has been reached. faccts.de The optimized geometrical parameters obtained from such calculations for aminonicotinic acid derivatives have shown good agreement with experimental data from X-ray crystallography. nih.gov

The electronic structure, once the geometry is optimized, can be analyzed in detail. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a coordination polymer involving 6-aminonicotinic acid and Zinc(II) was studied using Time-Dependent DFT (TD-DFT) to understand its electronic transitions and luminescent properties. cnr.it

Table 1: Representative Geometric Parameters of 6-Aminonicotinic Acid from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-COOH | ~1.50 Å |

| C=O (carbonyl) | ~1.21 Å | |

| C-OH (hydroxyl) | ~1.35 Å | |

| C-NH2 | ~1.36 Å | |

| C-C (ring) | ~1.39 Å | |

| C-N (ring) | ~1.34 Å | |

| Bond Angle | C-C-COOH | ~120° |

| O=C-OH | ~123° | |

| C-C-NH2 | ~119° |

Note: These values are illustrative and based on typical results for similar aromatic amino acids calculated using DFT methods.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For 6-aminonicotinic acid, a key degree of freedom is the rotation of the carboxylic acid (-COOH) group relative to the pyridine (B92270) ring.

Computational methods are used to map the potential energy surface (PES) by systematically changing specific dihedral angles and performing constrained geometry optimizations at each step. uni-muenchen.de This process generates an energetic landscape that reveals low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. nih.gov

Advanced methods can actively learn the PES using techniques like Bayesian optimization to efficiently locate minima. nih.gov Once the various conformers are identified and their energies calculated using a high level of theory (e.g., DFT), their relative populations at a given temperature can be predicted using Boltzmann statistics. mdpi.com This analysis is crucial for understanding which conformations are most likely to be present under specific conditions and how the molecule's flexibility influences its interactions with its environment, such as water molecules in the dihydrate form.

Table 2: Illustrative Conformational Analysis of 6-Aminonicotinic Acid

| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Free Energy (ΔG, kJ/mol) | Boltzmann Population (298 K) |

| Conf-1 | ~0° (planar) | 0.00 | ~75% |

| Conf-2 | ~180° (planar) | 2.50 | ~20% |

| Conf-3 | ~90° (non-planar) | 8.00 | ~5% |

Note: This table is a conceptual illustration of the results from a conformational analysis and does not represent actual experimental data.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net

For molecules like 6-aminonicotinic acid and its derivatives, theoretical IR and Raman spectrograms can be constructed. nih.govresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, a common practice is to apply a uniform scaling factor to the computed frequencies. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated vibrational mode to specific molecular motions, such as C-H stretches or ring deformations, providing a detailed interpretation of the experimental spectra. ahievran.edu.tr This combined experimental and theoretical approach has been successfully applied to various nicotinic acid derivatives. researchgate.net

Molecular Dynamics Simulations for Solvation and Association Phenomena

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of molecules over time, especially in complex environments like solutions.

The presence of water molecules in 6-aminonicotinic acid dihydrate has a profound impact on its structure and behavior. MD simulations model these solvent effects explicitly by placing the solute molecule in a box filled with thousands of individual water molecules. The system's evolution is then simulated by solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. mdpi.com

These simulations provide a dynamic picture of how water molecules arrange themselves around the solute, forming hydration shells. researchgate.netresearchgate.net Analysis of the simulation trajectory reveals the number and lifetime of hydrogen bonds between the aminonicotinic acid's functional groups (the carboxylic acid and amino groups) and the surrounding water. This information is critical for understanding the compound's solubility and stability in an aqueous environment. The simulations can also track conformational changes in the solute that are induced by the solvent. nih.gov

MD simulations are uniquely suited to investigate how molecules of 6-aminonicotinic acid interact with each other in solution, leading to self-assembly and the initial stages of nucleation. cuny.edumdpi.com Studies on 6-aminonicotinic acid have shown that water molecules play a catalytic role in its molecular assembly. researchgate.net

Simulations reveal that water can induce significant structural transitions by selectively weakening certain intermolecular hydrogen bonds (e.g., -C-H···O) and facilitating the formation of new, more stable hydrogen bonds between solute molecules (-O-H···O and -N-H···O). nih.gov This process can lead to the formation of dimers, trimers, and larger aggregates. mdpi.com By analyzing the trajectories, researchers can identify the primary interaction motifs and the structural organization of these assemblies, providing a molecular-level understanding of how the dihydrate form might influence crystal packing and phase transitions. researchgate.netnih.gov

Detailed Analysis of Intermolecular Hydrogen Bonds and Solvent-Solute Interactions

The structure and stability of this compound in the solid state and in solution are significantly influenced by a network of intermolecular hydrogen bonds and interactions with solvent molecules. The molecule itself possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid group (-COOH), the amino group (-NH2), and the pyridine ring nitrogen. In the dihydrate form, two water molecules are incorporated into the crystal lattice, further expanding the hydrogen-bonding network. nih.govontosight.ai

These water molecules act as bridges, connecting different 6-aminonicotinic acid molecules through hydrogen bonds. The hydrogen atoms of the water molecules can form bonds with the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. Simultaneously, the oxygen atom of the water molecules can accept hydrogen bonds from the amino group and the carboxylic acid's hydroxyl group. This extensive hydrogen-bonding network is crucial for the stability of the crystalline structure.

In aqueous solutions, the interactions become more dynamic. Solute-solvent interactions dominate, with water molecules forming a hydration shell around the 6-aminonicotinic acid molecule. The strength of these interactions is highlighted by computational studies on similar molecules, which show that interactions between ionic solutes and water can be quite strong. nih.gov Density Functional Theory (DFT) calculations on amino acid radical cations have shown that hydrogen-bonding interactions with water are significantly strengthened upon single-electron oxidation. rsc.org For 6-aminonicotinic acid in solution, the primary interactions involve hydrogen bonding between the solute's functional groups and the surrounding water molecules. Molecular dynamics (MD) simulations on the related 2-aminonicotinic acid have shown that the monoanion of a coformer like maleic acid can play a key role in the association processes in aqueous solution, indicating the importance of specific intermolecular hydrogen bonds over the interaction of the API molecules with each other. mdpi.com The presence of strong solute-solvent interactions is indicated by positive and increasing limiting apparent molar volumes with rising concentrations in aqueous mixtures. scielo.org.mx

The key hydrogen bond interactions involving 6-aminonicotinic acid and water are summarized below:

Table 1: Potential Hydrogen Bond Interactions in this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type |

| Carboxylic Acid (-OH) | Water (Oxygen) | Solute-Solvent |

| Carboxylic Acid (-OH) | Pyridine Nitrogen (of another molecule) | Solute-Solute |

| Carboxylic Acid (-OH) | Carboxyl Oxygen (of another molecule) | Solute-Solute |

| Amino Group (-NH) | Water (Oxygen) | Solute-Solvent |

| Amino Group (-NH) | Carboxyl Oxygen (of another molecule) | Solute-Solute |

| Water (Hydrogen) | Carboxyl Oxygen | Solvent-Solute |

| Water (Hydrogen) | Pyridine Nitrogen | Solvent-Solute |

Structure-Activity Relationship (SAR) Modeling for 6-Aminonicotinic Acid Analogues

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. nih.gov For 6-aminonicotinic acid, SAR studies have been instrumental in designing analogues with improved potency and selectivity for various biological targets, such as the GABA-A and P2Y12 receptors. uq.edu.aunih.gov

In silico methods are crucial for predicting how a ligand, such as a 6-aminonicotinic acid analogue, will bind to its target receptor. biorxiv.orgmdpi.com These predictions help in understanding the mechanism of action and in the rational design of new, more effective molecules. By analyzing a large dataset of ligands and their binding poses, it's possible to identify common, functionally important interactions that determine whether a ligand acts as an agonist or an antagonist. biorxiv.org

For 6-aminonicotinic acid analogues targeting the GABA-A receptor, computational models have been used to predict binding affinities. uq.edu.aunih.gov These studies show that the parent compound, 6-aminonicotinic acid, and its alkylated analogues exhibit binding affinities in the low to mid-micromolar range. A tetrahydropyridine (B1245486) analogue, however, shows a significantly higher affinity, binding in the low-nanomolar range, making it as potent as the natural agonist GABA. nih.gov This highlights the sensitivity of the binding pocket to structural modifications.

In another example, a study on 6-aminonicotinate-based antagonists for the P2Y12 receptor used three-dimensional quantitative structure-activity relationship (3D-QSAR) models to explore the structural features essential for activity. nih.gov The models identified key amino acid residues within the receptor's binding pocket that are crucial for high-affinity binding, including Val102, Tyr105, Arg256, and Lys280. nih.gov The study emphasized the importance of hydrophobic and hydrogen bond interactions for the effective binding of these compounds to the P2Y12 receptor. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method, combined with molecular interaction field (MIF) analysis, provides detailed insights into the binding mode and the key interactions driving ligand recognition.

In the study of 6-aminonicotinic acid analogues as GABA-A receptor agonists, docking studies were performed using a homology model of the α1β2γ2 GABA-A receptor. uq.edu.aunih.gov These studies, along with MIF calculations, successfully predicted the presence of cavities within the GABA binding pocket. nih.gov The binding affinities of newly synthesized analogues confirmed these computational predictions. The findings challenged the previously held belief of tight steric constraints for GABA-A receptor agonists and suggested new possibilities for designing agonists with different pharmacological profiles. nih.gov

Table 2: Binding Affinities of 6-Aminonicotinic Acid Analogues at Native GABA-A Receptors

| Compound | R1 | R2 | Ki (µM) |

| 6-Aminonicotinic acid | H | H | 1.1 |

| Analogue 9 | Me | H | 1.4 |

| Analogue 10 | Et | H | 2.5 |

| Analogue 11 | n-Pr | H | 24 |

| Analogue 14 | H | Me | 3.5 |

| Analogue 15 | H | Et | 12 |

| Analogue 16 | H | n-Pr | 18 |

| Tetrahydropyridine Analogue | - | - | 0.044 |

| Data sourced from Krall et al. (2014) uq.edu.aunih.gov |

Similarly, for the P2Y12 receptor antagonists based on a 6-aminonicotinate scaffold, molecular docking was used to determine the likely binding modes of the compounds. nih.gov The results revealed key amino acid residues involved in the interaction. Molecular dynamics (MD) simulations and binding free energy calculations further validated the docking results and helped compare the binding modes of compounds with varying activities. nih.gov The analysis identified that hydrophobic and hydrogen bond interactions are the primary forces driving the binding of these antagonists to the P2Y12 receptor. nih.gov

Table 3: Key Interacting Residues for P2Y12 Antagonists

| Amino Acid Residue |

| Val102 |

| Tyr105 |

| Tyr109 |

| His187 |

| Val190 |

| Asn191 |

| Phe252 |

| His253 |

| Arg256 |

| Tyr259 |

| Thr260 |

| Val279 |

| Lys280 |

| Data sourced from Li et al. (2021) nih.gov |

These computational approaches are indispensable in modern drug discovery, enabling the efficient design and optimization of lead compounds by providing a molecular-level understanding of ligand-receptor interactions.

Biochemical and Biological Research of 6 Aminonicotinic Acid Dihydrate and Its Derivatives

Enzyme Inhibition and Metabolic Modulation Studies

Derivatives of 6-aminonicotinic acid have been strategically designed as prodrugs to target key enzymes in cellular metabolism. This approach leverages the cell's own enzymatic machinery to convert these precursors into active inhibitors, thereby modulating metabolic pathways implicated in disease states.

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) by 6-Aminonicotinic Acid Esters

In the effort to find alternatives to the well-known 6-phosphogluconate dehydrogenase (6PGD) inhibitor, 6-aminonicotinamide (B1662401) (6AN), researchers have synthesized a series of 6-aminonicotinic acid esters. nih.govacs.orgnih.gov These esters are designed to act as precursors for 6-amino-NADP+, which is a potent inhibitor of 6PGD. nih.govacs.orgnih.gov The active metabolite, 6-amino-NADP+, demonstrates significant inhibitory action on 6PGD, with a reported Ki value of 0.1–0.2 μM in studies with rat tissues. nih.gov

A key advantage of this active metabolite is its selectivity. nih.govacs.orgacs.org Despite its structural similarity to NADP+, 6-amino-NADP+ is a significantly weaker inhibitor of other NADP+/NADPH-dependent enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and glutathione (B108866) reductase, by a factor of over 200. nih.gov This selectivity reduces concerns about the indiscriminate inhibition of various enzymes dependent on NADP+/NADPH. nih.gov Among the synthesized esters, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate (designated as compound 5i in studies) has shown notable antiproliferative activity. nih.govnih.govresearchgate.netresearchgate.net

Intracellular Conversion Pathways Leading to Active Metabolites

The mechanism of action for 6-aminonicotinic acid esters involves a specific intracellular activation process. nih.gov Unlike 6-aminonicotinamide (6AN), which is processed via the salvage pathway, these esters are designed to utilize the Preiss-Handler pathway. nih.govacs.org Upon entering the cell, the esters are first hydrolyzed, releasing 6-aminonicotinic acid (6ANA). nih.govresearchgate.net Subsequently, 6ANA is converted into the active inhibitor, 6-amino-NADP+, through the enzymes of the Preiss-Handler pathway. nih.govacs.orgnih.govresearchgate.net

This strategic design exploits a different biosynthetic route to generate the active 6PGD inhibitor intracellularly. nih.govacs.org Metabolite analysis has confirmed this pathway, showing that treatment with compounds like ester 5i leads to a significant increase in the metabolites found upstream of 6PGD, which is indicative of the enzyme's inhibition by the derived 6-amino-NADP+. nih.govacs.orgnih.govresearchgate.netresearchgate.net The reliance on the Preiss-Handler pathway, which can be overactive in cancer cells, may contribute to the selective activation of the prodrug in these cells. acs.org

Broader Implications for Cellular Metabolic Pathways

The inhibition of 6PGD by metabolites of 6-aminonicotinic acid esters has significant downstream effects on cellular processes, particularly in cancer cells. researchgate.net The blockage of this key enzyme in the pentose (B10789219) phosphate (B84403) pathway leads to a notable increase in metabolites upstream of 6PGD. nih.govresearchgate.net This metabolic shift has been shown to reverse certain epigenetic modifications, such as the loss of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3), in metastatic pancreatic cancer cells. nih.govacs.orgnih.govresearchgate.netresearchgate.net

Furthermore, the modulation of this metabolic pathway is linked to the control of cell growth, with some esters demonstrating more potent antiproliferative activity than the parent compound, 6AN. nih.govnih.gov The metabolic reprogramming induced by 6PGD inhibition can counteract the effects of positive feedback loops that, in metastatic cells, connect high PGD activity with increased glucose consumption and the hyperacetylation of chromatin, which fuels malignant progression. researchgate.net

Receptor Agonism and Mechanistic Investigations

Beyond its role in metabolic modulation, 6-aminonicotinic acid itself has been identified as an agonist for the GABAA (gamma-aminobutyric acid type A) receptor, a critical channel in the central nervous system responsible for mediating inhibitory neurotransmission.

6-Aminonicotinic Acid as a GABAA Receptor Agonist

6-Aminonicotinic acid is recognized as an agonist for the GABAA receptor. medchemexpress.commedchemexpress.com Pharmacological studies have characterized its binding affinity for these receptors. Research on native GABAA receptors has shown that 6-aminonicotinic acid and its 2- and 4-alkylated analogues exhibit low to mid-micromolar binding affinities. nih.gov However, a tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid displays a significantly higher, low-nanomolar affinity and acts as an agonist with a potency equivalent to that of GABA and the classic GABAA agonist isoguvacine. nih.gov

Table 1: Binding Affinities of 6-Aminonicotinic Acid and its Analogues at GABAA Receptors

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 6-Aminonicotinic acid | Native GABAA | 1.1-24 µM nih.gov |

| 2- and 4-alkylated analogues of 6-aminonicotinic acid | Native GABAA | 1.1-24 µM nih.gov |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | Native GABAA | 0.044 µM nih.gov |

| 6-Aminonicotinic acid | Recombinant GABAA | 4.4 nM medchemexpress.commedchemexpress.com |

Note: There is a discrepancy in the reported Ki values from different sources, which may be attributable to the use of different receptor preparations (native vs. recombinant) and experimental conditions.

Exploration of Novel Agonist Design Principles for GABAA Receptors

The study of 6-aminonicotinic acid analogues has challenged existing models of agonist binding to the GABAA receptor. nih.gov Historically, the design of GABAA receptor agonists has been constrained by what was believed to be very tight steric requirements of the GABA binding pocket. nih.gov

However, recent research employing molecular interaction field calculations and docking studies within a homology model of the α1β2γ2 GABAA receptor has identified previously unpredicted cavities surrounding the core of the binding site. nih.gov The successful binding of substituted analogues of 6-aminonicotinic acid has experimentally confirmed the existence of these pockets. nih.gov These findings suggest that the binding site is more accommodating than previously thought, opening up new principles for agonist design. This discovery could facilitate the exploration of novel chemical structures to create agonists with different and potentially more selective pharmacological profiles for the GABAA receptor area. nih.gov

Investigation of Bioactive Derivatives and Their Underlying Mechanisms

Inhibition of Carbohydrate-Metabolizing Enzymes by Derivatives

Derivatives of aminonicotinic acids have been a subject of research for their potential to inhibit carbohydrate-metabolizing enzymes, which is a key therapeutic strategy for managing metabolic disorders such as type 2 diabetes. The inhibition of enzymes like α-amylase and α-glucosidase can delay carbohydrate digestion and consequently reduce postprandial hyperglycemia.

Research into derivatives of 5-aminonicotinic acid, an isomer of 6-aminonicotinic acid, has provided valuable insights into their inhibitory potential against these enzymes. A study on a series of synthesized 5-aminonicotinic acid derivatives demonstrated significant inhibitory activities against both α-amylase and α-glucosidase. The inhibitory potential of several of these compounds was found to be comparable to the standard drug, acarbose. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined for each derivative. For α-amylase, the IC50 values of the synthesized compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, while for α-glucosidase, the values ranged from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. google.com

The structure-activity relationship analysis revealed that the presence and position of substituents on the phenyl ring of the derivatives played a crucial role in their inhibitory activity. For instance, derivatives with halogens (fluorine, chlorine, and bromine) at the para position of the phenyl ring exhibited more potent α-amylase inhibition. netascientific.com Similarly, compounds bearing a trifluoromethyl, methoxy, or nitro group also showed good inhibitory potential against α-amylase. netascientific.com

Table 1: Inhibitory Activity (IC50) of 5-Aminonicotinic Acid Derivatives against α-Amylase and α-Glucosidase

Data sourced from Nawaz et al. (2020) google.com

| Compound | Substituent on Phenyl Ring | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| 2 | 4-Bromo | 12.91 ± 0.04 | 12.99 ± 0.09 |

| 4 | 4-Chloro | 12.17 ± 0.14 | 12.01 ± 0.09 |

| 5 | 4-Nitro | 13.57 ± 0.17 | 13.68 ± 0.36 |

| 6 | 4-Methoxy | 13.01 ± 0.07 | 13.11 ± 0.15 |

| 7 | 4-Fluoro | 12.91 ± 0.08 | 12.87 ± 0.05 |

| 8 | 4-Trifluoromethyl | 13.04 ± 0.02 | 12.99 ± 0.09 |

| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |

Furthermore, research has been conducted on esters of 6-aminonicotinic acid as potential inhibitors of 6-phosphogluconate dehydrogenase (6PGD), another enzyme involved in carbohydrate metabolism. nih.gov These esters are designed as precursors to 6-amino-NADP+, a potent inhibitor of 6PGD. nih.gov One such derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, demonstrated significant antiproliferative activity in cancer cell lines by increasing the levels of metabolites upstream of 6PGD, which indicates intracellular inhibition of the enzyme. marketreportanalytics.com

Applications in Agrochemical Development

6-Aminonicotinic acid and its derivatives serve as important building blocks in the synthesis of new agrochemicals. globalgrowthinsights.com The unique chemical structure of this pyridine (B92270) derivative allows for its use as an intermediate in the development of more effective solutions for pest control and crop protection. chemimpex.com The agrochemical industry has shown a growing demand for pyridine derivatives, with these compounds being integrated into the synthesis of pesticides and seed treatments. globalgrowthinsights.com

The applications of 6-aminonicotinic acid derivatives in agrochemical development are diverse:

Herbicides: Certain derivatives of aminonicotinic acid have been explored for their herbicidal properties. For instance, 6-aryl-4-aminopicolinates, which are structurally related to 6-aminonicotinic acid, have been patented as potent herbicides with broad-spectrum activity against various weeds. google.com

Pesticides: Derivatives such as 4-chloro-6-aminonicotinic acid are utilized in the synthesis of active ingredients for pesticides. Furthermore, 6-amino-nicotinic acid methyl ester is a key intermediate in the production pipelines for both herbicides and pesticides. marketreportanalytics.com

Fungicides: Research has also indicated the potential of aminonicotinic acid derivatives in developing fungicides. Derivatives of 6-(thiophen-2-yl)nicotinic acid have shown notable antifungal activity against certain plant pathogens.

The versatility of 6-aminonicotinic acid as a precursor allows for the creation of new compounds with tailored properties to address specific challenges in agriculture, contributing to the ongoing innovation in this field. chemimpex.com

Advanced Applications and Contributions to Material Science

Role as a Precursor in the Synthesis of Novel Materials

6-Aminonicotinic acid dihydrate serves as a fundamental building block in the creation of new materials, owing to its unique molecular structure. chemimpex.com The compound possesses a pyridine (B92270) ring functionalized with both an amino group and a carboxylic acid group, making it a versatile precursor for a variety of chemical reactions. chemimpex.comontosight.ai This dual functionality allows it to be a key intermediate in the synthesis of more complex molecules and advanced materials with tailored properties. chemimpex.com

The presence of the amino and carboxylic acid groups allows for a range of chemical modifications, enabling its integration into diverse molecular architectures. chemimpex.com Researchers utilize 6-aminonicotinic acid in the design of novel compounds, highlighting its importance in driving innovation across multiple industrial sectors. chemimpex.com Its role as an intermediate is crucial in laboratory research and development processes for creating new substances. chemicalbook.com For instance, it can be synthesized from the hydrolysis of Ethyl 6-aminonicotinate and subsequently used in further reactions to produce more complex molecules. chemicalbook.com

One documented application involves reacting 6-aminonicotinic acid with an alkali carbonate in dimethylformamide to produce its alkali salt. This salt is then reacted with 3-chloromethylpyridine hydrochloride to synthesize the nicotinyl ester of 6-aminonicotinic acid, a more complex derivative. google.com Such synthetic pathways underscore the compound's utility as a foundational element in constructing larger, more intricate chemical structures for material science applications. google.com

Interactive Table: Synthesis and Precursor Reactions

| Reaction Type | Reactants | Product | Significance in Material Science |

| Hydrolysis | Ethyl 6-aminonicotinate, Sodium Hydroxide (B78521), Water | 6-Aminonicotinic acid | A primary method to produce the precursor itself. chemicalbook.com |

| Salt Formation & Esterification | 6-Aminonicotinic acid, Potassium Carbonate, 3-chloromethylpyridine hydrochloride | Nicotinyl ester of 6-aminonicotinic acid | Demonstrates the synthesis of more complex esters for potential new materials. google.com |

| Amide Coupling | 6-Aminonicotinic acid, Morpholine, HATU, Triethylamine | N-(morpholine-4-carbonyl)pyridin-2-amine derivative | Illustrates the creation of amide-containing compounds for diverse applications. chemicalbook.com |

Utilization in Analytical Chemistry as a Reference Standard

In analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard. This compound is available from various chemical suppliers with high purity levels, often exceeding 98% or 99%, which is a prerequisite for a reference material. chemimpex.com Its physical and chemical properties are well-documented in scientific databases, providing the necessary information for its use in analytical methodologies. nih.gov

A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample. Given its stable, solid physical state at room temperature and a high melting point of over 300 °C, 6-aminonicotinic acid exhibits the physical stability desirable for a reference compound. chemimpex.com

While direct documentation labeling it as a formal "Reference Standard" for a specific analytical method is not prevalent in the searched literature, its commercial availability in high purity and its established role in chemical and pharmaceutical research imply its suitability for such applications. chemimpex.comontosight.ai Researchers in biochemical and pharmaceutical development rely on such pure compounds to ensure the accuracy and reproducibility of their experimental results, from enzyme activity studies to the development of new therapeutic agents. chemimpex.com

Interactive Table: Properties Relevant to Use as a Reference Standard

| Property | Value | Source | Relevance |

| Purity | ≥ 99% (HPLC) | chemimpex.com | Ensures accuracy in calibration and quantification. |

| Purity | >98.0% (Nonaqueous Titration) | High purity is essential for a reliable standard. | |

| Molecular Formula | C6H10N2O4 | nih.gov | Defines the exact chemical composition. |

| Molecular Weight | 174.15 g/mol | nih.gov | Critical for preparing standard solutions of known concentration. |

| Physical State | Solid (White to greyish powder) | chemimpex.com | Ease of handling and weighing. |

| Melting Point | > 300 °C (decomposes) | chemimpex.com | Indicates high thermal stability. |

| CAS Number | 6533-40-0 | nih.govdrugfuture.com | Provides a unique identifier for unambiguous tracking. |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The imperative for environmentally benign chemical processes is driving innovation in the synthesis of 6-aminonicotinic acid. Current methodologies, while effective, can involve hazardous reagents and generate significant waste. mdpi.com Future research will prioritize the development of "green" synthetic routes that are both efficient and sustainable.

A promising avenue lies in the advancement of electrosynthesis. lookchem.comsigmaaldrich.com Recent studies have demonstrated the feasibility of electrocatalytic carboxylation of 2-amino-5-bromopyridine (B118841) with CO2 in ionic liquids to produce 6-aminonicotinic acid with high yield and selectivity. researchgate.net This method obviates the need for volatile and toxic solvents and catalysts, and the ionic liquid can be successfully recycled, aligning with the principles of green chemistry. researchgate.net Further research in this area could focus on optimizing reaction conditions, exploring alternative and more cost-effective electrode materials, and scaling up the process for industrial viability.

Another green approach involves enzymatic or chemoenzymatic synthesis. The use of biocatalysts can offer high specificity and operate under mild conditions, reducing energy consumption and by-product formation. Research into identifying and engineering enzymes capable of catalyzing the key steps in 6-aminonicotinic acid synthesis from renewable feedstocks will be a critical area of exploration.

Exploration of Complex Hydration Phenomena at Interfaces

The dihydrate form of 6-aminonicotinic acid underscores the crucial role of water in its crystal structure and, by extension, its physical and chemical properties. Understanding the complex hydration and dehydration phenomena at a molecular level is paramount for controlling its stability, solubility, and bioavailability in various applications. acs.orgacs.org

Advanced analytical techniques, such as high-resolution scanning tunneling microscopy (STM) and density functional theory (DFT) calculations, are enabling researchers to visualize and understand the interactions between water molecules and organic molecules on surfaces. researchgate.net Future studies should leverage these tools to investigate the specific role of water in the molecular assembly of 6-aminonicotinic acid. researchgate.net For instance, research has shown that water molecules can selectively weaken certain hydrogen bonds while forming new ones, leading to structural transitions in the molecular assembly. researchgate.net A deeper understanding of these water-induced rearrangements can inform strategies for controlling polymorphism and designing crystalline materials with desired properties. dp.tech

Furthermore, investigating the dynamics of hydration and dehydration under varying conditions of temperature and humidity will be essential. acs.org This knowledge is particularly critical for pharmaceutical development, where the stability of a hydrated form can significantly impact the shelf-life and efficacy of a drug product. acs.org

Integration of Multi-Scale Computational Methodologies for Predictive Modeling

The complexity of biological and material systems necessitates the use of sophisticated computational models to predict the behavior of molecules like 6-aminonicotinic acid. nih.gov Future research will increasingly rely on the integration of multi-scale computational methodologies to bridge the gap from molecular structure to macroscopic properties. simea.eu

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to correlate the chemical structure of 6-aminonicotinic acid derivatives with their biological activity or physical properties. researchgate.netresearchgate.net By combining techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) with DFT calculations, researchers can build predictive models to guide the design of new compounds with enhanced properties. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics and intermolecular interactions of 6-aminonicotinic acid in different environments, such as in solution or at an interface. researchgate.net These simulations can provide insights into the mechanisms of action and help in the rational design of new materials. simea.eu The challenge and opportunity lie in integrating these different computational approaches to create comprehensive models that can accurately predict the behavior of 6-aminonicotinic acid across multiple length and time scales. nih.govsimea.eu

Rational Design of Highly Selective Bioactive Agents

6-Aminonicotinic acid serves as a valuable scaffold for the development of new therapeutic agents. chemimpex.com Its structure allows for modifications that can lead to potent and selective inhibitors of various biological targets. chemimpex.comnih.gov Future research will focus on the rational design of highly selective bioactive agents based on the 6-aminonicotinic acid framework.

One area of significant interest is the development of inhibitors for enzymes like 6-phosphogluconate dehydrogenase (6PGD), a target in cancer therapy. nih.govnih.gov Researchers have successfully designed and synthesized esters of 6-aminonicotinic acid that act as precursors to a potent 6PGD inhibitor. nih.govnih.gov These esters have shown promising antiproliferative activity in pancreatic cancer cells. nih.gov Future work will involve optimizing the structure of these derivatives to improve their efficacy and reduce potential toxicity. nih.govnih.gov

Another promising direction is the design of ligands for specific G protein-coupled receptors (GPCRs). For instance, 6-aminonicotinic acid derivatives have been identified as highly selective agonists of GPR109b. unistra.fr By employing structure-based drug design and computational docking studies, researchers can design novel ligands with improved affinity and selectivity for various therapeutic targets, including those involved in neurological disorders and inflammatory diseases. chemimpex.comacs.org

Synergistic Applications in Interdisciplinary Fields

The versatility of 6-aminonicotinic acid lends itself to a wide range of applications beyond its traditional use in pharmaceuticals and agrochemicals. chemimpex.com Future research should explore synergistic applications in interdisciplinary fields, fostering collaborations between chemists, materials scientists, biologists, and engineers.

In materials science, 6-aminonicotinic acid can be incorporated into the development of novel polymers, coatings, and metal-organic frameworks (MOFs). chemimpex.comresearchgate.netresearchgate.net Its bifunctional nature, possessing both an amino group and a carboxylic acid group, makes it an excellent building block for creating complex, functional materials. researchgate.net For example, it has been used to construct coordination polymers with interesting photoluminescent and antibacterial properties. researchgate.net

The intersection of nanotechnology and medicine also presents exciting opportunities. The development of drug delivery systems based on 6-aminonicotinic acid-functionalized nanoparticles could enhance the targeted delivery of therapeutic agents, improving their efficacy and reducing side effects. Furthermore, its role as a standard in chromatographic techniques highlights its potential in the development of advanced analytical methods and sensors. chemimpex.com

The exploration of these future research directions will undoubtedly lead to a deeper understanding of 6-aminonicotinic acid dihydrate and unlock its full potential to address challenges in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.